5-HT3 Receptor Antagonism: Modest but Defined Activity
2-Methyl-N-(m-tolyl)benzamide exhibits quantifiable antagonist activity at the 5-HT3 receptor, a ligand-gated ion channel implicated in emesis and pain signaling. Its activity, while in the micromolar range, provides a defined baseline for structure-activity relationship (SAR) studies. This is a specific activity not universally shared across all benzamide analogs [1].
| Evidence Dimension | 5-HT3 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 3.38 μM (3380 nM) |
| Comparator Or Baseline | No direct comparator in the same assay, but provides a baseline for benzamide SAR. |
| Quantified Difference | N/A (Class-level inference - defines a benchmark for this scaffold) |
| Conditions | Guinea pig ileum longitudinal muscle myenteric plexus, assessed as inhibition of 2-methyl-5-HT-induced contractions. |
Why This Matters
For researchers exploring 5-HT3 modulation, this compound offers a validated, structurally simple entry point with established, albeit modest, activity to benchmark against more complex derivatives.
- [1] BindingDB. (n.d.). BDBM50409198 (CHEMBL5276531). Antagonist activity at 5HT3 receptor. Retrieved April 16, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409198&tag=rep&fil=ic50&submit=summary View Source
